3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE
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Overview
Description
3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE is a complex organic compound that features a bromophenyl group and a phenylsulfonyl-substituted pyrrolidine ring
Mechanism of Action
Target of Action
It’s worth noting that compounds containing theindole nucleus and pyrrolidine ring , which are structural features of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s chemical structure.
Biochemical Pathways
Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities associated with similar compounds, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
It’s worth noting that the compound is a white to off-white solid and is stored at room temperature , suggesting that it may be stable under standard laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine ring in the presence of a base.
Attachment of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE: shares similarities with other sulfonyl-substituted pyrrolidines and bromophenyl compounds.
Phenylsulfonyl-substituted pyrrolidines: These compounds have similar structural features and may exhibit comparable chemical reactivity and biological activity.
Bromophenyl compounds: Compounds with bromophenyl groups often share similar physical and chemical properties, such as reactivity in substitution reactions.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
3-(Benzenesulfonyl)-1-(2-bromobenzoyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrrolidine ring substituted with both a benzenesulfonyl group and a 2-bromobenzoyl moiety. The molecular formula is C15H14BrN1O2S.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, related pyrazole-sulfonamide derivatives demonstrated notable activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 250 µg/mL, suggesting that this compound may also possess similar antimicrobial efficacy.
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
3a | S. aureus | 62.5 |
4f | Candida albicans | 62.5 |
4g | E. coli | 125 |
Enzyme Inhibition
The sulfonamide group in the compound is known for its enzyme inhibition properties. Studies have shown that derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes . This suggests that the target compound may exhibit similar inhibitory effects, potentially providing therapeutic benefits in conditions like Alzheimer's disease or urinary tract infections.
The mechanism of action for compounds like this compound typically involves interaction with specific biological targets:
- Enzyme Binding : The sulfonamide moiety can mimic natural substrates, allowing it to bind to active sites on enzymes and inhibit their function.
- Receptor Modulation : The bromobenzoyl group may interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological disorders.
Case Studies
In a study involving similar pyrrolidine derivatives, researchers synthesized a series of compounds and evaluated their biological activities through in vitro assays. The results indicated that certain derivatives exhibited strong antimicrobial and antioxidant activities, suggesting that modifications to the pyrrolidine structure could enhance biological efficacy .
Another investigation focused on the docking studies of sulfonamide-containing compounds against SARS-CoV-2 proteins, revealing potential antiviral activity that warrants further exploration .
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S/c18-16-9-5-4-8-15(16)17(20)19-11-10-14(12-19)23(21,22)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXGNZKFDUMGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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